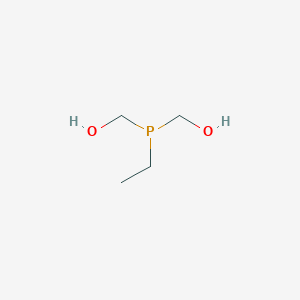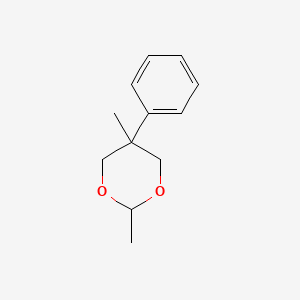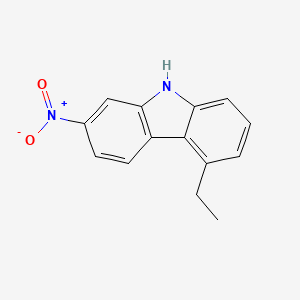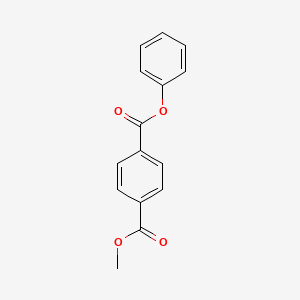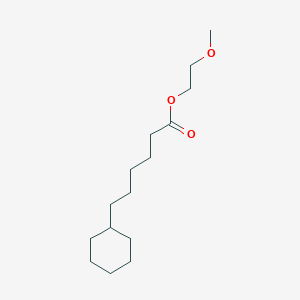
Nickel;tantalum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel-tantalum compounds are intermetallic compounds formed by the combination of nickel and tantalum. These compounds exhibit unique properties due to the combination of nickel’s excellent corrosion resistance and mechanical strength with tantalum’s high melting point and resistance to chemical attack. Nickel-tantalum compounds are used in various high-performance applications, including electronics, aerospace, and medical devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nickel-tantalum compounds can be synthesized through various methods, including:
High-Temperature Synthesis: This involves heating a mixture of nickel and tantalum powders at high temperatures (around 3000°C) in a vacuum or inert atmosphere to form the desired intermetallic compound.
Electrodeposition: Tantalum can be electroplated onto a nickel substrate from a molten salt bath containing tantalum fluoride salts.
Magnetron Sputtering: This technique involves the deposition of tantalum onto a nickel substrate using a plasma sputtering process.
Industrial Production Methods
In industrial settings, nickel-tantalum compounds are often produced using powder metallurgy techniques. This involves blending nickel and tantalum powders, compacting them into a desired shape, and then sintering at high temperatures to form a solid intermetallic compound .
Analyse Des Réactions Chimiques
Nickel-tantalum compounds undergo various chemical reactions, including:
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The major products formed from these reactions are oxides, pure metals, and halides.
Applications De Recherche Scientifique
Nickel-tantalum compounds have a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of nickel-tantalum compounds involves their ability to form stable intermetallic phases with unique electronic and structural properties. These compounds can enhance the mechanical strength, corrosion resistance, and thermal stability of materials. The molecular targets and pathways involved include the formation of stable oxide layers on the surface, which protect the underlying material from further oxidation and corrosion .
Comparaison Avec Des Composés Similaires
Nickel-tantalum compounds can be compared with other similar intermetallic compounds, such as nickel-niobium and nickel-titanium. While all these compounds exhibit high strength and corrosion resistance, nickel-tantalum compounds are unique due to their higher melting point and superior resistance to chemical attack .
Similar Compounds
Nickel-Niobium: Used in superconducting magnets and high-strength alloys.
Nickel-Titanium: Known for its shape memory properties and used in medical devices and actuators.
Nickel-Aluminum: Used in high-temperature applications and as a catalyst in chemical reactions.
Nickel-tantalum compounds stand out due to their exceptional combination of mechanical strength, corrosion resistance, and high-temperature stability, making them suitable for a wide range of advanced applications.
Propriétés
Numéro CAS |
12503-56-9 |
|---|---|
Formule moléculaire |
Ni8Ta |
Poids moléculaire |
650.50 g/mol |
Nom IUPAC |
nickel;tantalum |
InChI |
InChI=1S/8Ni.Ta |
Clé InChI |
HVUNPHZFEHATPG-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ta] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
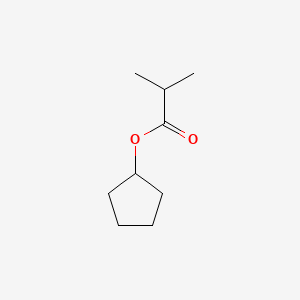
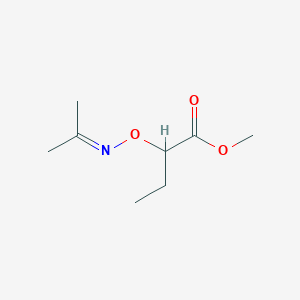
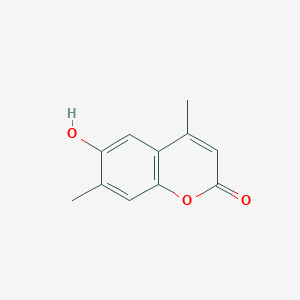
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
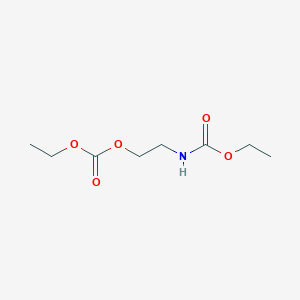
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
